1-Methoxy-3-(phenylethynyl)benzene
Overview
Description
1-Methoxy-3-(phenylethynyl)benzene, also known as 1-methoxy-3-(2-phenylethynyl)benzene, is a chemical compound with the molecular formula C15H12O. Its molecular weight is approximately 208.26 g/mol . The compound features a methoxy group (–OCH3) attached to a benzene ring, with a phenylethynyl group (–C≡C–C6H5) at the para position.
Molecular Structure Analysis
The molecular structure of 1-methoxy-3-(phenylethynyl)benzene consists of a benzene ring with a methoxy group (–OCH3) and a phenylethynyl group (–C≡C–C6H5) attached to it. The compound exhibits a planar geometry due to the conjugation of π electrons within the aromatic ring system .
Chemical Reactions Analysis
1-Methoxy-3-(phenylethynyl)benzene can participate in nucleophilic substitution reactions. For example, it can react with sodium hydroxide to form phenol and diphenyl ether. The presence of electron-withdrawing groups ortho and para to the chlorine enhances the rate of substitution .
Scientific Research Applications
1. Structural Analysis and Supramolecular Architecture
The derivative compounds of 1-Methoxy-3-(phenylethynyl)benzene, such as 1,4-Bis[(2,6-dimethoxyphenyl)ethynyl]benzene and 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene, have been studied for their unique structural properties. These compounds exhibit interesting molecular structures with differences in planarity and dihedral angles between benzene rings. Such structural features contribute to the formation of zigzag molecular networks and herring-bone structures due to π–π and C—H⋯π interactions, which are significant in the context of supramolecular chemistry (Ono et al., 2008); (Ono et al., 2009).
2. Catalysis in Organic Synthesis
The methoxycarbonylation of phenylethyne, a reaction relevant to the derivative of 1-Methoxy-3-(phenylethynyl)benzene, demonstrates the role of palladium complexes in facilitating selective formation of unsaturated esters. This indicates the potential of such compounds in catalysis, particularly in the synthesis of esters and diesters via a cascade of reactions (Magro et al., 2010).
3. Photochemistry and Photophysics
Compounds similar to 1-Methoxy-3-(phenylethynyl)benzene, such as 1,4-bis(phenylethynyl)-2,5-bis(hexyloxy)benzene, exhibit significant photochemical and photophysical properties. These properties include high yields of excited singlet and triplet states, making them useful in molecular electronics and light energy harvesting assemblies. The study of their excited-state interactions and photochemical reactivity is crucial for understanding and developing advanced photonic materials (Sudeep et al., 2006).
4. Polymer Chemistry Applications
Derivatives of 1-Methoxy-3-(phenylethynyl)benzene are explored in polymer chemistry, particularly in the context of cationic polymerizations and the synthesis of functionalized polymers. For instance, 1,4-Bis(1-methoxy-1-methylethyl)benzene has been utilized as an initiator in cationic polymerizations, highlighting its role in developing novel polymeric materials (Dittmer et al., 1992).
Safety And Hazards
properties
IUPAC Name |
1-methoxy-3-(2-phenylethynyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-9,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPYABHYGZEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464729 | |
Record name | 1-methoxy-3-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(phenylethynyl)benzene | |
CAS RN |
37696-01-8 | |
Record name | 1-Methoxy-3-(2-phenylethynyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37696-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methoxy-3-(phenylethynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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